N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide
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Overview
Description
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a phenothiazine core structure with a carboxamide group attached to the nitrogen atom at the 10th position and an ethylphenyl group attached to the nitrogen atom at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur in the presence of an oxidizing agent.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the phenothiazine core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of Ethylphenyl Group: The ethylphenyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the phenothiazine core reacts with an ethylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to neurotransmitter receptors in the brain, modulating their activity.
Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
Interference with Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its ethylphenyl group and carboxamide functionality may influence its binding affinity to receptors and its overall biological activity.
Properties
IUPAC Name |
N-(2-ethylphenyl)phenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-2-15-9-3-4-10-16(15)22-21(24)23-17-11-5-7-13-19(17)25-20-14-8-6-12-18(20)23/h3-14H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIVWSRVMZLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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